molecular formula C17H14BrClN4OS B2775672 3-(4-chlorophenyl)-6-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide CAS No. 1179404-30-8

3-(4-chlorophenyl)-6-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide

Cat. No. B2775672
CAS RN: 1179404-30-8
M. Wt: 437.74
InChI Key: FDCVSDCGGQMKIS-UHFFFAOYSA-N
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Description

The compound “3-(4-chlorophenyl)-6-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide” belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds have been studied for their potential pharmacological activities, including antibacterial, anti-tumor, and other medicinal properties .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines involves the reaction of 4-amino-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole with substituted aryl hydrazonoyl chlorides . The reaction of 6a with two equivalents of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (7a) in refluxing ethanol, in the presence of a catalytic amount of piperidine, for 8 h afforded a low yield (30%) of N, N′-(ethane-1,2-diyl)bis(2-(4-(3-phenyl-7H-[1,2,4]triazolo thiadiazin-6-yl)phenoxy)-acetamide) (8a) .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using spectroscopic techniques. For instance, the IR spectrum shows peaks at 3060 cm−1 (NH str.), 1600 cm−1 (C=N str.), 1462 cm−1 (C=C str.), 1240 cm−1 (N–N=C str.), and 700 cm−1 (C–S–C str.). The 1H NMR spectrum (DMSO-, 500 MHz) shows peaks at 2.0 ppm (3H, s, CH3), 8.0–8.2 ppm (6H, m, Ar–H), 8.9 ppm (2H, d, J = 4.0 Hz, pyridyl H), and 11.1 ppm (1H, bs, –NH, D2O exch.) .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily associated with its synthesis. The reaction of 6a with two equivalents of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (7a) in refluxing ethanol, in the presence of a catalytic amount of piperidine, for 8 h afforded a low yield (30%) of N, N′-(ethane-1,2-diyl)bis(2-(4-(3-phenyl-7H-[1,2,4]triazolo thiadiazin-6-yl)phenoxy)-acetamide) (8a) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its IR and NMR spectra. The IR spectrum shows peaks at 3060 cm−1 (NH str.), 1600 cm−1 (C=N str.), 1462 cm−1 (C=C str.), 1240 cm−1 (N–N=C str.), and 700 cm−1 (C–S–C str.). The 1H NMR spectrum (DMSO-, 500 MHz) shows peaks at 2.0 ppm (3H, s, CH3), 8.0–8.2 ppm (6H, m, Ar–H), 8.9 ppm (2H, d, J = 4.0 Hz, pyridyl H), and 11.1 ppm (1H, bs, –NH, D2O exch.) .

Scientific Research Applications

Energetic Materials

[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials: have garnered attention due to their explosive properties. Specifically, compound 5 from this family exhibits excellent insensitivity toward external stimuli (IS = 43 J) and a very good calculated detonation performance (Dv = 9408 m/s). It rivals the current secondary-explosive benchmark, CL-20, making it a potential secondary explosive .

Heat-Resistant Explosives

The azo compound 10 stands out with its remarkable measured density of 1.91 g/cm³ at 20 °C, excellent thermal stability (Td = 305 °C), and superior calculated detonation performance (Dv = 9200 m/s). It outperforms existing heat-resistant explosives, positioning it as a valuable candidate in this field .

Primary Explosives

Compounds 14, 17, and 19 exhibit high sensitivity (IS ≤ 2 J) but also possess excellent calculated detonation performance (Dv ≥ 8690 m/s). These values are remarkable for azide-containing primary explosives. These compounds hold promise for applications as primary explosives .

Thiazolo Derivatives

The compound’s structure suggests potential applications in thiazolo derivatives. For instance, functionalized thiazolo[3,2-b][1,2,4]triazole derivatives have been synthesized with excellent yields. Investigating their biological activity or other functional properties could be worthwhile .

Antimicrobial Activity

Novel pyrazine-1,3,4-oxadiazole hybrids and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives have demonstrated remarkable antimicrobial activity. Further exploration of this compound’s derivatives may lead to new antimicrobial agents .

X-ray Diffraction Studies

Detailed X-ray diffraction studies can elucidate the relationship between weak interactions and sensitivity in energetic materials. Investigating the crystal structures of derivatives could provide valuable insights for material design .

Future Directions

The future directions for this compound could involve further optimization of the synthesis process to improve yield . Additionally, more extensive studies could be conducted to explore its potential pharmacological activities, including its mechanism of action . The structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines could also be further investigated .

properties

IUPAC Name

3-(4-chlorophenyl)-6-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4OS.BrH/c1-23-14-4-2-3-12(9-14)15-10-24-17-20-19-16(22(17)21-15)11-5-7-13(18)8-6-11;/h2-9H,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCVSDCGGQMKIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN3C(=NN=C3SC2)C4=CC=C(C=C4)Cl.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-6-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide

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